

Spectroscopic Profile of 1-Methyl-2-pyridone: A Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-2-pyridone**

Cat. No.: **B167067**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **1-Methyl-2-pyridone** (CAS RN: 694-85-9), a crucial heterocyclic building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

Spectroscopic Data Summary

The empirical and spectroscopic data for **1-Methyl-2-pyridone** are summarized in the following tables, providing a quick reference for its structural features.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Instrument Frequency (MHz)
7.35	m	-	H-6	CDCl3	89.56
7.34	m	-	H-4	CDCl3	89.56
6.57	d	9.12	H-5	CDCl3	300
6.17	d	6.67	H-3	CDCl3	300
3.59	s	-	N-CH3	CDCl3	300

Note: Assignments are based on typical chemical shifts for pyridone systems and may require 2D NMR for definitive confirmation.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent	Instrument Frequency (MHz)
162.0	C=O (C-2)	Acetone-D6	90
139.5	C-6	Acetone-D6	90
135.0	C-4	Acetone-D6	90
121.0	C-5	Acetone-D6	90
105.5	C-3	Acetone-D6	90
37.0	N-CH3	Acetone-D6	90

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
~1660	C=O stretch (amide)
~1580, ~1540	C=C and C=N stretching
~1470	CH ₃ bending
~770	C-H out-of-plane bending

Note: IR peak positions are approximate and can vary based on the sampling method (e.g., neat, KBr pellet, solution).

Table 4: Mass Spectrometry Data

m/z	Interpretation
109	[M] ⁺ (Molecular Ion)
80	[M-CHO] ⁺
52	[C ₄ H ₄] ⁺

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1-Methyl-2-pyridone** (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-D₆) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: Bruker Avance 300 or equivalent.

- Frequency: 300 MHz.
- Temperature: 298 K.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Pulse Width: 30 degrees.
- Acquisition Time: 4.0 s.
- Spectral Width: 16 ppm.
- Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:

- Instrument: Bruker WH-90 or equivalent.
- Frequency: 90 MHz.
- Temperature: 298 K.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Pulse Width: 45 degrees.
- Acquisition Time: 1.5 s.
- Spectral Width: 200 ppm.
- Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

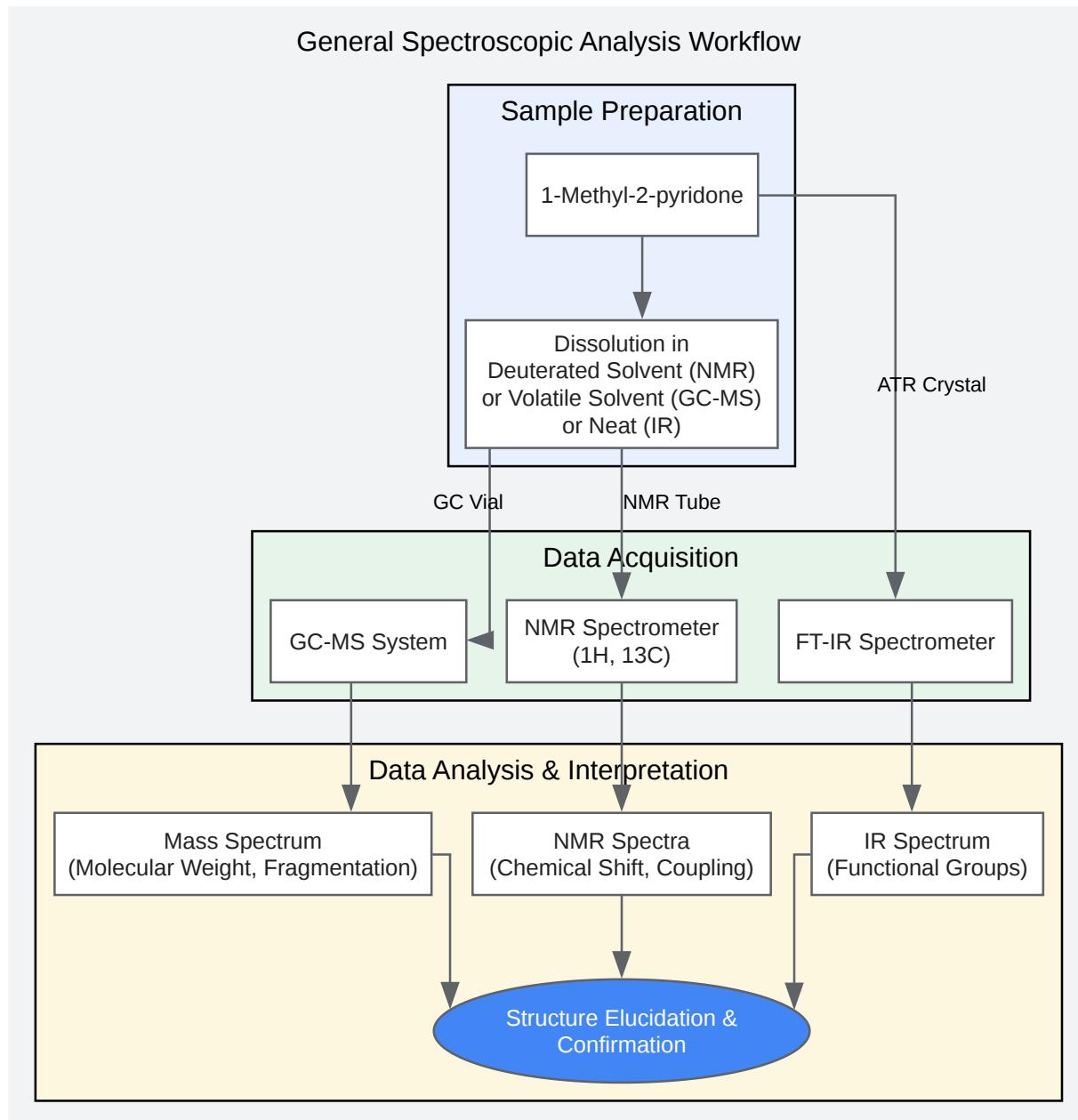
- Instrument: Thermo Nicolet Avatar 370 FT-IR or equivalent with a Diamond ATR accessory.
- Method: A small drop of neat **1-Methyl-2-pyridone** was placed directly onto the ATR crystal.
- Number of Scans: 32.
- Resolution: 4 cm-1.
- Spectral Range: 4000-400 cm-1.
- Background: A background spectrum of the clean, empty ATR crystal was collected prior to the sample measurement.
- Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Sample Preparation: A dilute solution of **1-Methyl-2-pyridone** was prepared in dichloromethane (1 mg/mL) and 1 μ L was injected in splitless mode.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **1-Methyl-2-pyridone**.



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Caption: Workflow for Spectroscopic Analysis.

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